3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide
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Description
3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide, also known as TAK-915, is a novel compound that has gained attention for its potential use in the treatment of cognitive disorders.
Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine derivatives, incorporating furan as a conjugated linker, were synthesized and evaluated for their performance in dye-sensitized solar cells. A specific compound demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, marking a 24% increase compared to reference cells. This suggests potential applications of similar compounds in enhancing the efficiency of solar cells (Kim et al., 2011).
Organosilicon Synthesis of Isocyanates
A method for the synthesis of isocyanates, including those derived from furan and thiophene, was developed, involving the silylation of starting amines followed by phosgenation. This process highlights the versatility and utility of furan and thiophene derivatives in synthesizing complex organic compounds with potential applications in various chemical syntheses (Lebedev et al., 2006).
Synthesis of Geminally Activated Nitro Dienes
The condensation of furan and thiophene derivatives with nitro-substituted CH acids resulted in geminally activated nitro dienes. These compounds could have implications in the development of new materials or in the synthesis of pharmaceuticals (Baichurin et al., 2019).
Electrochromic Polymers
The synthesis of derivatives from 3,4-ethylenedioxythiophene (EDOT) involving furan and thiophene and their polymers was reported. These polymers exhibit electrochromic properties, transitioning from transmissive light gray to opaque deep purple, indicating potential applications in smart window technologies and electronic displays (Sankaran & Reynolds, 1997).
Synthesis of Indenothiophenes and Indenofurans
Aldol-type reactions involving furan and thiophene derivatives led to the synthesis of indenothiophenes and indenofurans with an acrylic acid unit. These compounds could be utilized in organic electronics or as intermediates in pharmaceutical synthesis (Jeon & Lee, 2008).
Antiviral Activities
Furan derivatives were synthesized and tested for their antiviral activity against the H5N1 avian influenza virus. Some compounds exhibited significant inhibitory effects, suggesting potential therapeutic applications for furan-based compounds in antiviral drug development (Flefel et al., 2014).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c20-16-3-1-2-14(12-16)4-7-19(22)21-10-8-17-5-6-18(24-17)15-9-11-23-13-15/h1-3,5-6,9,11-13H,4,7-8,10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHPFQJFRBTLSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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